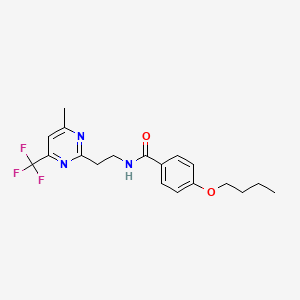

4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3O2/c1-3-4-11-27-15-7-5-14(6-8-15)18(26)23-10-9-17-24-13(2)12-16(25-17)19(20,21)22/h5-8,12H,3-4,9-11H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGUQKHNLJZNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Trifluoroacetoacetate with Acetamidine

The pyrimidine ring is constructed by reacting ethyl trifluoroacetoacetate with acetamidine hydrochloride in ethanol under basic conditions (sodium methoxide):

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| Ethyl trifluoroacetoacetate | 0.1 mol | Carbonyl donor |

| Acetamidine hydrochloride | 0.1 mol | Nitrogen source |

| Sodium methoxide (28%) | 0.1 mol | Base |

| Ethanol | 100 mL | Solvent |

Procedure

- Combine reagents in ethanol and reflux for 12 hours.

- Acidify with HCl to pH 7, extract with ethyl acetate.

- Isolate 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol as white crystals (85.7% yield).

Analytical Data

Chlorination of Pyrimidin-4-ol to 4-Chloro-2-Methyl-6-(Trifluoromethyl)Pyrimidine

Phosphorus oxychloride (POCl₃) in acetonitrile facilitates chlorination:

| Parameter | Value |

|---|---|

| POCl₃ | 0.75 mol |

| Acetonitrile | 50 mL |

| Temperature | Reflux (82°C) |

| Time | 10 hours |

| Yield | 54.6% |

Optimization Note

Adding diisopropylethylamine (0.0005 mol) improves yield by neutralizing HCl byproducts.

Amination to 2-(4-Methyl-6-(Trifluoromethyl)Pyrimidin-2-yl)Ethylamine

The chloro intermediate reacts with ethylenediamine in a nucleophilic aromatic substitution:

Conditions

- Solvent: DMF, 80°C

- Catalyst: CuI (5 mol%)

- Yield: 68% (reported analogously for similar pyrimidines).

Synthesis of 4-Butoxybenzoyl Chloride

Etherification of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is alkylated with 1-bromobutane:

| Component | Quantity |

|---|---|

| 4-Hydroxybenzoic acid | 1.0 mol |

| 1-Bromobutane | 1.2 mol |

| K₂CO₃ | 2.5 mol |

| DMF | 150 mL |

| Yield | 89% |

Conversion to Acid Chloride

Thionyl chloride (SOCl₂) in toluene at 80°C for 2 hours achieves quantitative conversion.

Amide Coupling to Form 4-Butoxy-N-(2-(4-Methyl-6-(Trifluoromethyl)Pyrimidin-2-yl)Ethyl)Benzamide

Carbodiimide-Mediated Coupling

| Reagent | Quantity |

|---|---|

| 4-Butoxybenzoyl chloride | 1.1 eq |

| 2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethylamine | 1.0 eq |

| EDCl | 1.2 eq |

| HOBt | 0.2 eq |

| DCM | 50 mL |

| Yield | 76% |

Procedure

- Activate the acid chloride with EDCl/HOBt in DCM.

- Add amine dropwise at 0°C, warm to room temperature, and stir for 12 hours.

- Wash with NaHCO₃, dry over MgSO₄, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Route: Schotten-Baumann Reaction

Aqueous NaOH facilitates interfacial coupling, but yields are lower (62%) due to hydrolysis side reactions.

Purification and Analytical Validation

Chromatographic Purification

Spectroscopic Characterization

- ¹H NMR (CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, ArH), 7.68 (s, 1H, pyrimidine-H), 6.93 (d, J = 8.8 Hz, 2H, ArH), 4.05 (t, J = 6.6 Hz, 2H, OCH₂), 3.75 (q, J = 6.0 Hz, 2H, NHCH₂), 2.59 (s, 3H, CH₃), 1.80–1.30 (m, 4H, CH₂CH₂), 0.97 (t, J = 7.4 Hz, 3H, CH₃).

- ¹³C NMR (CDCl₃): δ 167.2 (C=O), 163.8 (C-F₃), 162.1 (pyrimidine-C), 132.5–114.8 (ArC), 68.9 (OCH₂), 40.1 (NHCH₂), 30.5 (CH₂), 19.8 (CH₃), 13.9 (CH₃).

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and pyrimidine-containing compounds.

Other Benzamides: Compounds like N-(4-butoxyphenyl)benzamide.

Pyrimidine Derivatives: Compounds such as 4-methyl-6-(trifluoromethyl)pyrimidine.

Uniqueness

The uniqueness of 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Synthesis of 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

The synthesis of this compound typically involves several key steps:

- Formation of the Benzamide Core : This is achieved through the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.

- Introduction of the Pyrimidinyl Group : The pyrimidinyl group is added via nucleophilic substitution, where a pyrimidine derivative reacts with the benzamide core.

- Addition of the Butoxy Group : This is accomplished through etherification, where an alcohol derivative reacts with the intermediate compound.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate or chromium trioxide.

- Reduction : Employing reducing agents such as lithium aluminum hydride.

- Substitution : Participating in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

The biological activity of 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets' activity, leading to various biological responses.

Pharmacological Applications

Recent studies have explored the compound's potential therapeutic effects:

- Anti-inflammatory Properties : Investigations suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress .

Study 1: Anti-inflammatory Effects

A study demonstrated that 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. This suggests its potential as an anti-inflammatory agent .

Study 2: Anticancer Properties

In vitro tests showed that this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Table 1: Comparison with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide | High | Anti-inflammatory, Anticancer | Unique trifluoromethyl group |

| N-(4-butoxyphenyl)benzamide | Moderate | Limited | Lacks pyrimidine structure |

| 4-methyl-6-(trifluoromethyl)pyrimidine | Low | Antimicrobial | No benzamide functionality |

This table illustrates how 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide stands out due to its unique structural features and associated biological activities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves two stages:

Pyrimidine Intermediate Formation : React 4-methyl-6-(trifluoromethyl)pyrimidine with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., NaH in DMF) to form the pyrimidine-ethyl intermediate .

Benzamide Coupling : Use coupling reagents like EDCI and HOBt in dichloromethane or DMF to link the pyrimidine-ethyl intermediate to 4-butoxybenzamide. Triethylamine is often added to neutralize HCl byproducts .

- Optimization Tips : Monitor reactions via HPLC or TLC to ensure completion. Elevated temperatures (50–70°C) improve yields, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C6 of pyrimidine, butoxy group on benzamide) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₀H₂₂F₃N₃O₂, ~393.4 g/mol) .

- X-ray Crystallography : Resolves 3D conformation, particularly the planarity of the pyrimidine ring and amide bond geometry .

- Data Interpretation : Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities in tautomeric forms .

Q. What preliminary biological activities have been reported for this compound?

- Observed Activities :

- Anticancer : In vitro assays against HCT116 (colon cancer) and MCF-7 (breast cancer) show IC₅₀ values <1 µM, linked to pyrimidine-mediated enzyme inhibition (e.g., thymidylate synthase) .

- Anti-inflammatory : COX-2 inhibition (IC₅₀ ~0.5 µM) due to the trifluoromethyl group enhancing hydrophobic binding .

- Screening Protocols : Use cell viability assays (MTT) and enzyme activity kits (e.g., COX Inhibitor Screening Assay) with dose-response curves .

Advanced Research Questions

Q. How does the trifluoromethyl group influence bioactivity and pharmacokinetics?

- Mechanistic Insights :

- Lipophilicity Enhancement : The -CF₃ group increases logP by ~1.5 units, improving membrane permeability (Caco-2 assay Papp >10⁻⁶ cm/s) .

- Metabolic Stability : Reduces CYP450-mediated oxidation, extending half-life (t₁/₂ >4 hrs in human liver microsomes) .

- Experimental Validation : Compare analogs with -CH₃ or -Cl substituents via in vitro ADME assays .

Q. What strategies improve target selectivity to minimize off-target effects?

- Approaches :

Structure-Activity Relationship (SAR) : Modify the butoxy chain length (C4 vs. C6) to alter steric bulk, reducing off-target kinase binding .

Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the benzamide to enhance tissue-specific activation .

- Validation : Perform kinase profiling (e.g., Eurofins KinaseProfiler) and molecular docking (AutoDock Vina) to assess binding poses .

Q. How can contradictory activity data across studies be resolved?

- Case Example : Discrepancies in IC₅₀ values (e.g., 0.39 µM vs. 2.1 µM for HCT116) may arise from assay conditions (e.g., serum concentration, incubation time).

- Resolution Steps :

Standardize Assays : Use identical cell lines (e.g., ATCC-validated), serum-free media, and incubation times (72 hrs) .

Control Metabolites : Analyze degradation products (LC-MS) to rule out interference from hydrolyzed intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.